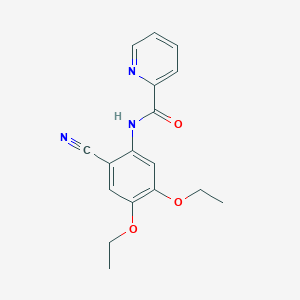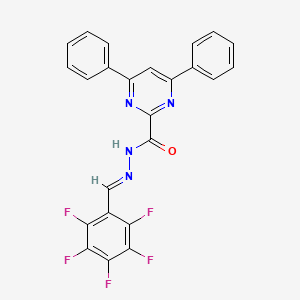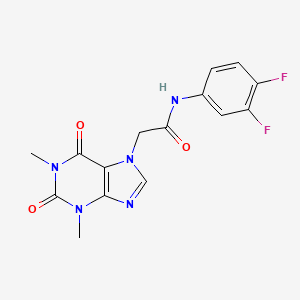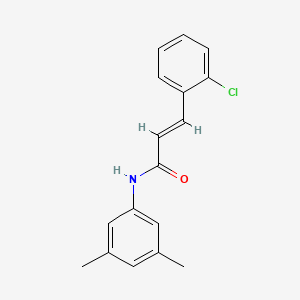
N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide is a chemical compound that has been the subject of various studies due to its interesting chemical structure and potential biological activities. This compound belongs to the class of pyrazole carboxamides, which are known for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of pyrazole carboxamides typically involves the reaction of appropriate hydrazines with carbon electrophiles to form the pyrazole core, followed by acylation to introduce the carboxamide functionality. For instance, compounds similar to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide have been synthesized through regiospecific reactions, demonstrating the importance of precise control over the reaction conditions to achieve the desired product (Katoch-Rouse & Horti, 2003).
Molecular Structure Analysis
The molecular structure of pyrazole carboxamides is characterized by the presence of a pyrazole ring substituted with various functional groups that significantly influence the compound's chemical properties and biological activity. Crystallographic studies provide detailed insights into the molecular geometry, confirming the structure and aiding in understanding the compound's interaction mechanisms (Kumara et al., 2018).
Applications De Recherche Scientifique
Cannabinoid Receptor Antagonists
Diaryl dihydropyrazole-3-carboxamides, structurally similar to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide, have been synthesized and evaluated for their antiobesity activity related to CB1 receptor antagonism. These compounds have shown significant body weight reduction in vivo, attributed to their CB1 antagonistic activity, and exhibited favorable pharmacokinetic profiles. Molecular modeling studies also demonstrated interactions with the CB1 receptor similar to known antagonists (Srivastava et al., 2007).
Molecular Interaction Studies
Research into the molecular interactions of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (a compound with a similar core structure) with the CB1 cannabinoid receptor has provided insights into the conformational preferences and pharmacophore models for cannabinoid receptor ligands. This includes studies on the binding affinities and structure-activity relationships (SAR) of these compounds (Shim et al., 2002).
Enzyme Inhibitory Activities
Compounds structurally related to N-(3-chlorophenyl)-3-(4-morpholinylcarbonyl)-1H-pyrazole-1-carboxamide have been designed, synthesized, and evaluated for their enzyme inhibitory activities against acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These studies contribute to understanding the potential therapeutic applications of such compounds in treating conditions related to enzyme dysregulation (Cetin et al., 2021).
Anti-Inflammatory Applications
Research into pyrazoline derivatives containing 4-morpholinophenyl moiety, closely related to the compound , has explored their potential anti-inflammatory activities. This research helps in understanding how structural modifications in such compounds can enhance their therapeutic potential for treating inflammation-related disorders (Khalil, 2011).
Propriétés
IUPAC Name |
N-(3-chlorophenyl)-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O3/c16-11-2-1-3-12(10-11)17-15(22)20-5-4-13(18-20)14(21)19-6-8-23-9-7-19/h1-5,10H,6-9H2,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWUVXJUDJHRGDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-3-(morpholine-4-carbonyl)pyrazole-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2,4-dichlorophenoxy)acetyl]-4-methylpiperazine](/img/structure/B5548170.png)
![1-{2-[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-4-phenyl-2-pyrrolidinone](/img/structure/B5548175.png)

![7-(2-chlorobenzoyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5548190.png)

![N-{2-[(4-methoxyphenyl)thio]ethyl}-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B5548200.png)


![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)
![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)
![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)
![8-fluoro-N-methyl-N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5548234.png)
![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)